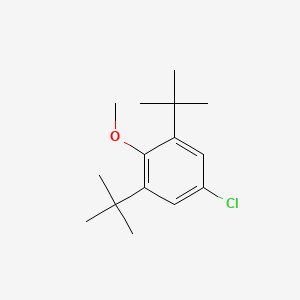
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene is an organic compound with the molecular formula C15H23ClO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butyl groups, a chlorine atom, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Alkylation: Aniline undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl groups.
Chlorination: The resulting compound is chlorinated using chlorine gas in the presence of a catalyst.
Methoxylation: Finally, the compound is treated with methanol and a strong acid to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar steps as described above but optimized for efficiency and yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance the reaction rates and selectivity.
化学反应分析
Types of Reactions
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-donating methoxy group, the compound is highly reactive towards electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are used under basic conditions.
Major Products
Electrophilic Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include reduced hydrocarbons.
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
科学研究应用
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of new bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure and reactivity.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new functional groups.
相似化合物的比较
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be compared with other similar compounds such as:
1,3-Di-tert-butyl-2-methoxybenzene: Lacks the chlorine atom, leading to different reactivity and applications.
1,3-Di-tert-butyl-5-chloro-2-hydroxybenzene: Has a hydroxyl group instead of a methoxy group, affecting its chemical properties.
1,3-Di-tert-butyl-4-methoxybenzene: The position of the methoxy group is different, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
14804-28-5 |
|---|---|
分子式 |
C15H23ClO |
分子量 |
254.79 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-5-chloro-2-methoxybenzene |
InChI |
InChI=1S/C15H23ClO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 |
InChI 键 |
PPOGRMLRWWWRDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


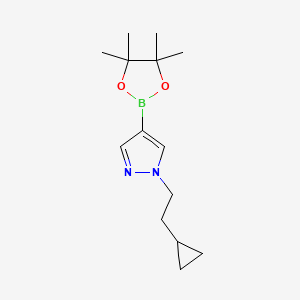
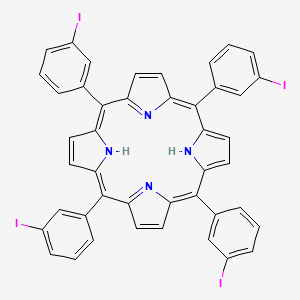
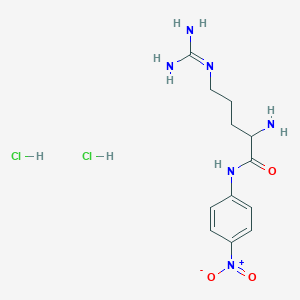
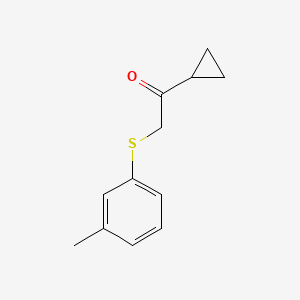


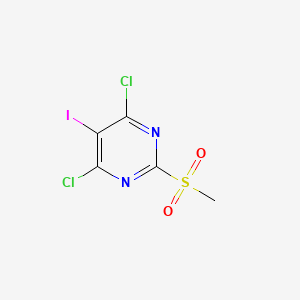




![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
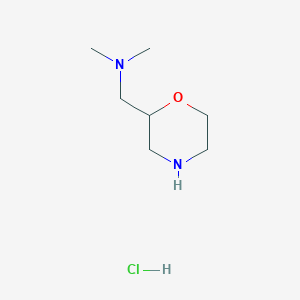
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13649748.png)
